

# Independent Verification of Globalagliatin: A Comparative Guide to Published Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |
|----------------------|----------------|-----------|--|--|--|
| Compound Name:       | Globalagliatin |           |  |  |  |
| Cat. No.:            | B608716        | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the publicly available clinical trial data for **Globalagliatin**, a novel glucokinase activator for the treatment of Type 2 Diabetes (T2DM). Due to the limited availability of late-stage clinical trial results for **Globalagliatin**, this guide summarizes the existing Phase I data and contrasts it with more extensive data from key competitors: the dual-acting glucokinase activator Dorzagliatin, the hepatoselective glucokinase activator TTP399, and the established DPP-4 inhibitor Sitagliptin. This comparative analysis is intended to aid in the independent verification and assessment of **Globalagliatin**'s potential therapeutic profile as more data becomes available.

## Comparative Analysis of Efficacy and Safety Data

The following tables summarize the available quantitative data from clinical trials of **Globalagliatin** and its competitors. It is important to note that direct comparisons are challenging due to the differing stages of clinical development and trial designs.

Table 1: Efficacy Data from Clinical Trials



| Drug<br>(Class)                                      | Trial<br>Phase                 | Patient<br>Populatio<br>n                  | Treatmen<br>t Duration | Key<br>Efficacy<br>Endpoint            | Placebo-<br>Subtracte<br>d Change<br>in HbA1c              | Citation(s |
|------------------------------------------------------|--------------------------------|--------------------------------------------|------------------------|----------------------------------------|------------------------------------------------------------|------------|
| Globalaglia<br>tin<br>(Glucokina<br>se<br>Activator) | Phase Ib                       | Chinese<br>patients<br>with T2DM           | 28 days                | Change in Fasting Plasma Glucose (FPG) | -4.08<br>mmol/L (for<br>high-dose<br>group vs.<br>placebo) | [1]        |
| Dorzagliati<br>n<br>(Glucokina<br>se<br>Activator)   | Phase III<br>(SEED<br>Study)   | Drug-naïve<br>T2DM<br>patients in<br>China | 24 weeks               | Change in<br>HbA1c                     | -0.57%                                                     | [2][3][4]  |
| Dorzagliati<br>n<br>(Glucokina<br>se<br>Activator)   | Phase III<br>(DAWN<br>Study)   | T2DM<br>patients on<br>metformin           | 24 weeks               | Change in<br>HbA1c                     | -0.66%                                                     | [3][5][6]  |
| TTP399 (Hepatosel ective Glucokinas e Activator)     | Phase II                       | T2DM<br>patients on<br>metformin           | 6 months               | Change in<br>HbA1c                     | -0.9%                                                      | [7][8][9]  |
| Sitagliptin<br>(DPP-4<br>Inhibitor)                  | Phase III                      | T2DM<br>patients on<br>metformin           | 24 weeks               | Change in<br>HbA1c                     | -0.65%                                                     | [10]       |
| Sitagliptin<br>(DPP-4<br>Inhibitor)                  | Phase III<br>(Monothera<br>py) | T2DM<br>patients                           | 18-24<br>weeks         | Change in<br>HbA1c                     | -0.60% to<br>-1.05%                                        | [10]       |

Table 2: Safety and Tolerability Data



| Drug           | Key Adverse<br>Events Noted in<br>Clinical Trials                                                     | Incidence of<br>Hypoglycemia                                               | Citation(s) |
|----------------|-------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------|-------------|
| Globalagliatin | Mildly high incidences<br>of hypoglycemia and<br>hypertriglyceridemia.<br>May trigger<br>bradycardia. | Noted as a mild adverse event.                                             | [1][11]     |
| Dorzagliatin   | Adverse events were generally mild and similar to placebo.                                            | Low incidence (<1% in monotherapy trial). No severe hypoglycemia reported. | [2][3][6]   |
| ТТР399         | Well-tolerated with no increased risk of hypoglycemia or adverse effects on plasma lipids.            | Did not cause<br>hypoglycemia.                                             | [7][8][9]   |
| Sitagliptin    | Generally well-<br>tolerated. Low risk of<br>hypoglycemia when<br>used as monotherapy.                | Low incidence.                                                             | [10][12]    |

## **Mechanism of Action: Glucokinase Activation**

**Globalagliatin** and Dorzagliatin are dual-acting glucokinase activators, targeting the enzyme in both pancreatic  $\beta$ -cells and hepatocytes. TTP399 is a hepatoselective glucokinase activator, primarily targeting the liver. Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor. By activating GK, these drugs enhance glucose-stimulated insulin secretion from the pancreas and increase hepatic glucose uptake and glycogen synthesis, thereby lowering blood glucose levels.





#### Simplified Signaling Pathway of Glucokinase Activators

Click to download full resolution via product page

Caption: Signaling pathway of dual-acting glucokinase activators.

## **Experimental Protocols**

The following provides a generalized methodology for a Phase III clinical trial evaluating a glucokinase activator, based on protocols for competitor drugs.



Objective: To assess the efficacy and safety of the glucokinase activator compared to placebo in patients with Type 2 Diabetes.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Adults with Type 2 Diabetes who are drug-naïve or on a stable dose of metformin with inadequate glycemic control (e.g., HbA1c between 7.0% and 10.5%).

#### Treatment:

- Investigational Arm: Glucokinase activator at a specified dose (e.g., 75 mg twice daily).
- · Control Arm: Placebo twice daily.
- Treatment Duration: 24 weeks (double-blind phase), potentially followed by an open-label extension.

#### Key Assessments:

- Primary Efficacy Endpoint: Change in HbA1c from baseline to week 24.
- Secondary Efficacy Endpoints:
  - Change in fasting plasma glucose (FPG) from baseline.
  - Proportion of patients achieving an HbA1c <7.0%.</li>
  - Change in 2-hour postprandial glucose (PPG).
- Safety Assessments:
  - Incidence and severity of adverse events (AEs).
  - Incidence of hypoglycemia.
  - Vital signs, physical examinations, and laboratory tests (including lipid profiles and liver function tests).



Statistical Analysis: Efficacy endpoints are typically analyzed using an analysis of covariance (ANCOVA) model with treatment as a factor and baseline value as a covariate.



Click to download full resolution via product page

Caption: A typical workflow for a Phase III clinical trial.



## **Logical Relationships in Drug Comparison**

When evaluating a new drug like **Globalagliatin** against established alternatives, a structured comparison is essential. The following diagram illustrates the key comparative domains.



Click to download full resolution via product page

Caption: Key domains for comparing anti-diabetic therapies.

Disclaimer: This guide is based on publicly available information and is intended for informational purposes only. It is not a substitute for professional medical advice. The clinical development of **Globalagliatin** is ongoing, and the information presented here may be subject to change as more data becomes available.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]





- 5. Hua Medicine Announces Positive 24-Week Topline Results of Phase III Metformin Combination Trial of Dorzagliatin-Company News-Hua Medicine [huamedicine.com]
- 6. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. breakthrought1d.org [breakthrought1d.org]
- 10. ono-pharma.com [ono-pharma.com]
- 11. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 12. What clinical trials have been conducted for Sitagliptin? [synapse.patsnap.com]
- To cite this document: BenchChem. [Independent Verification of Globalagliatin: A
   Comparative Guide to Published Clinical Trial Data]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b608716#independent-verification-of-published-globalagliatin-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com